molecular formula C12H9IN2O B1313264 3-Iodo-N-phenyl-2-pyridinecarboxamide CAS No. 57841-90-4

3-Iodo-N-phenyl-2-pyridinecarboxamide

Cat. No.: B1313264
CAS No.: 57841-90-4
M. Wt: 324.12 g/mol
InChI Key: DZJRPHHTMVPHBE-UHFFFAOYSA-N
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Description

3-Iodo-N-phenyl-2-pyridinecarboxamide is an organic compound with the chemical formula C12H8IN3O It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with an iodine atom at the 3-position and a phenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-phenyl-2-pyridinecarboxamide typically involves the iodination of N-phenyl-2-pyridinecarboxamide. One common method is to use iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-phenyl-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states of the nitrogen and carbon atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azido, cyano, or alkyl derivatives.

    Oxidation Products: Compounds with higher oxidation states, such as N-oxides.

    Reduction Products: Compounds with lower oxidation states, such as amines.

Scientific Research Applications

3-Iodo-N-phenyl-2-pyridinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-N-phenyl-2-pyridinecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyridine ring can facilitate binding to specific sites, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-pyridinecarboxamide: Lacks the iodine substitution, resulting in different reactivity and properties.

    3-Bromo-N-phenyl-2-pyridinecarboxamide: Similar structure but with a bromine atom instead of iodine, leading to different chemical behavior.

    3-Chloro-N-phenyl-2-pyridinecarboxamide: Contains a chlorine atom, which affects its reactivity and applications.

Uniqueness

3-Iodo-N-phenyl-2-pyridinecarboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

3-iodo-N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJRPHHTMVPHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443868
Record name 3-Iodo-N-phenyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57841-90-4
Record name 3-Iodo-N-phenyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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